![molecular formula C19H16N2O6S B3536285 methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3536285.png)
methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
Overview
Description
“Methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate” is a complex organic compound. It contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . The compound also contains a thiophene group, which is a five-membered ring with four carbon atoms and a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a 2H-isoindol-2-yl group, a thiophene group, and multiple carbonyl groups . The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.368±0.06 g/cm3, a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound could potentially be used in the synthesis of indole derivatives, which have shown to be biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Antiviral Applications
Indole derivatives have shown promising results in antiviral applications . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . Given the structural similarity, the compound could potentially have similar antiviral properties.
Anti-inflammatory Applications
Indole derivatives have been found to possess anti-inflammatory properties . Therefore, the compound could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Applications
Indole derivatives have been used in the treatment of cancer cells . The compound could potentially be used in the development of new anticancer drugs.
Antimicrobial Applications
Some newly synthesized compounds similar to the one have shown antimicrobial activity . Therefore, the compound could potentially be used in the development of new antimicrobial drugs.
Antitubercular Applications
Indole derivatives have shown antitubercular activities . Therefore, the compound could potentially be used in the development of new antitubercular drugs.
Antidiabetic Applications
Indole derivatives have shown antidiabetic activities . Therefore, the compound could potentially be used in the development of new antidiabetic drugs.
Antimalarial Applications
Indole derivatives have shown antimalarial activities . Therefore, the compound could potentially be used in the development of new antimalarial drugs.
properties
IUPAC Name |
methyl 5-acetyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S/c1-9-14(19(26)27-3)16(28-15(9)10(2)22)20-13(23)8-21-17(24)11-6-4-5-7-12(11)18(21)25/h4-7H,8H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJABIANHGHFNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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